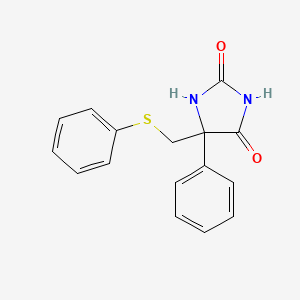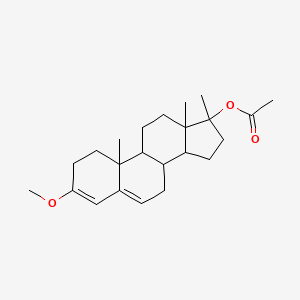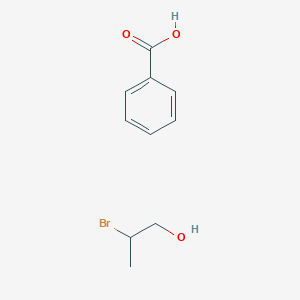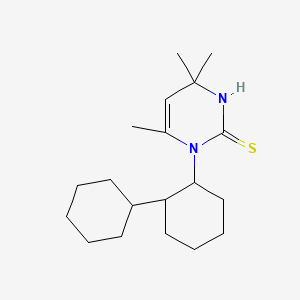![molecular formula C21H25N3O4 B14735077 N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide CAS No. 5851-92-3](/img/structure/B14735077.png)
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide is a complex organic compound that features a furan ring, a piperazine ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide typically involves multi-step organic reactions. One common method includes the acylation of piperazine with furan-2-carbonyl chloride, followed by coupling with a phenylpentanamide derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide involves its interaction with specific molecular targets. The furan and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but docking studies suggest strong binding affinities to certain protein targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide
- N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide
- Ethyl 5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2,5-dimethyl-4,5-dihydrofuran-3-carboxylate
Uniqueness
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide is unique due to its combination of a furan ring and a piperazine ring, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research .
Propriétés
Numéro CAS |
5851-92-3 |
|---|---|
Formule moléculaire |
C21H25N3O4 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide |
InChI |
InChI=1S/C21H25N3O4/c1-2-3-6-19(25)22-17-9-7-16(8-10-17)20(26)23-11-13-24(14-12-23)21(27)18-5-4-15-28-18/h4-5,7-10,15H,2-3,6,11-14H2,1H3,(H,22,25) |
Clé InChI |
GIUOCUSKAJFTAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)


![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)



![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)


